1-[(1-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}-2-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE
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Overview
Description
1-[(1-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}-2-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is a complex organic compound characterized by the presence of multiple isoindole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}-2-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the isoindole and naphthalene intermediates, followed by their coupling through esterification or acylation reactions. Common reagents used in these reactions include acetic anhydride, naphthalene derivatives, and isoindole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(1-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}-2-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction can produce reduced naphthalene derivatives .
Scientific Research Applications
1-[(1-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}-2-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-[(1-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}-2-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: Shares similar isoindole moieties but differs in its overall structure and functional groups.
1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide: Contains isoindole and pyridinium groups, offering different chemical properties.
Uniqueness
1-[(1-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}-2-NAPHTHYL)METHYL]-2-NAPHTHYL 2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETATE is unique due to its combination of isoindole and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C41H26N2O8 |
---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
[1-[[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxynaphthalen-2-yl]methyl]naphthalen-2-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C41H26N2O8/c44-35(22-42-38(46)29-13-5-6-14-30(29)39(42)47)50-34-20-19-24-9-1-3-11-27(24)33(34)21-26-18-17-25-10-2-4-12-28(25)37(26)51-36(45)23-43-40(48)31-15-7-8-16-32(31)41(43)49/h1-20H,21-23H2 |
InChI Key |
JBCFSMXUUFXMEL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C4=CC=CC=C4C=C3)OC(=O)CN5C(=O)C6=CC=CC=C6C5=O)OC(=O)CN7C(=O)C8=CC=CC=C8C7=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C4=CC=CC=C4C=C3)OC(=O)CN5C(=O)C6=CC=CC=C6C5=O)OC(=O)CN7C(=O)C8=CC=CC=C8C7=O |
Origin of Product |
United States |
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